1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility for various compounds.
Mechanism of Action
Target of Action
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as [C7MIm][NTf2], is a type of ionic liquid It is often used in chemical reactions as a solvent due to its unique properties such as low viscosity and high conductivity .
Mode of Action
The compound interacts with its targets by facilitating or inhibiting certain chemical reactions. As an ionic liquid, it can enhance the solubility of gases such as oxygen and methane, especially in the presence of carbon dioxide . This property makes it useful in various industrial applications.
Pharmacokinetics
Its solubility and thermodynamic properties have been extensively studied .
Result of Action
The primary result of the action of this compound is the alteration of the physical and chemical properties of the solution it is in. This can lead to enhanced reaction rates, improved solubility of other compounds, and other beneficial effects in industrial applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, temperature can affect its solubility and other thermodynamic properties . Furthermore, the presence of other compounds, such as carbon dioxide, can enhance its ability to dissolve gases .
Biochemical Analysis
Biochemical Properties
It is known that the solubility of gases such as oxygen and methane in this compound can be improved in the presence of carbon dioxide . This suggests that it may interact with these gases in biochemical reactions .
Molecular Mechanism
It is known that this compound has the ability to form multiple hydrogen bonds, which could potentially influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound has good stability , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the alkylation of 1-methylimidazole with heptyl halides, followed by anion exchange with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled temperature and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolium-based oxides, while substitution reactions can produce a wide range of functionalized imidazolium compounds .
Scientific Research Applications
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has numerous applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Studied for its potential therapeutic applications, including drug delivery systems.
Industry: Employed in industrial processes such as electroplating, battery electrolytes, and as a lubricant.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide stands out due to its longer alkyl chain, which imparts unique solubility and stability properties. This makes it particularly suitable for applications requiring high thermal stability and low volatility .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-heptyl-3-methylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,3-8H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAAZONSAUQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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